molecular formula C14H18N2O2S B3962910 N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide

N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide

Cat. No. B3962910
M. Wt: 278.37 g/mol
InChI Key: CPWDRGYZLFDKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide, commonly known as DM-CNB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

DM-CNB inhibits the activity of PTP1B by binding to its active site, which prevents the dephosphorylation of insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues, such as skeletal muscle and adipose tissue. DM-CNB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism.
Biochemical and Physiological Effects
DM-CNB has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. DM-CNB has also been shown to reduce body weight and adiposity in obese mice. DM-CNB has been shown to increase glucose uptake in skeletal muscle and adipose tissue, and to reduce hepatic glucose production. DM-CNB has also been shown to increase energy expenditure and improve lipid metabolism.

Advantages and Limitations for Lab Experiments

DM-CNB has several advantages for lab experiments, including its ability to selectively inhibit PTP1B without affecting other protein tyrosine phosphatases. DM-CNB is also relatively stable and can be easily synthesized and purified. However, DM-CNB has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

Future research on DM-CNB could focus on its potential use in the treatment of diabetes and obesity, as well as its potential use in the treatment of cancer. Further studies could also investigate the mechanism of action of DM-CNB on the AMPK pathway and its effects on energy metabolism. Additionally, future research could focus on the development of more potent and selective PTP1B inhibitors based on the structure of DM-CNB.

Scientific Research Applications

DM-CNB has been extensively used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose homeostasis. DM-CNB has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. DM-CNB has also been studied for its potential use in the treatment of cancer, as PTP1B has been shown to be overexpressed in many types of cancer.

properties

IUPAC Name

N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10-8-16(9-11(2)18-10)14(19)15-13(17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWDRGYZLFDKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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